5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide
Description
5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide is a bicyclic heterocyclic compound featuring fused imidazole and pyrimidine rings. Its molecular formula is C₈H₉N₃O₃, with a molecular weight of 195.18 g/mol . The compound is synthesized via modifications of histidine derivatives or through condensation reactions involving hydrazides and carbonyl precursors. For instance, describes a related compound, methyl 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate, synthesized from L-histidine methylester and imidazole-2-carboxaldehyde (Im₂CO) in DMF .
Properties
IUPAC Name |
5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-11-6(13)5-1-4-2-9-3-12(4)7(14)10-5/h2-3,5H,1,8H2,(H,10,14)(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDOGMHCBKSBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N2C1=CN=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide typically involves multiple steps, starting with the formation of the imidazo[1,5-c]pyrimidine core. One common method is the aza-Wittig reaction, which involves the reaction of ethyl 2-oxo-6-[(triphenyl-\u03BB5-phosphanylidene)aminomethyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylates with organic isocyanates[_{{{CITATION{{{2{Synthesis of new polyfunctional 5,6,7,8-tetrahydroimidazo- [1,5-](https://link.springer.com/article/10.1134/S1070428009060207). This is followed by intramolecular cyclization and a 1,3-prototropic shift to form the desired compound[{{{CITATION{{{_2{Synthesis of new polyfunctional 5,6,7,8-tetrahydroimidazo- 1,5-.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide exhibit considerable antibacterial properties. A study published in the Journal of Antibiotics highlighted the synthesis of hydrazone derivatives from this compound and their effectiveness against various bacterial strains:
- Methodology : The synthesized compounds were tested using the agar well diffusion method against Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes).
- Results : Compounds demonstrated zones of inhibition ranging from 22 mm to 33 mm against different bacterial strains. Notably, compounds derived from this base structure showed excellent antibacterial activity, suggesting a promising avenue for developing new antimicrobial agents .
Therapeutic Applications
The compound's heterocyclic structure is linked to several therapeutic properties:
- Neuroprotective Effects : Certain derivatives are being explored for their ability to mitigate neurotoxic injuries associated with conditions such as stroke and cardiac arrest. The neuroprotective potential is attributed to their action on specific receptors and pathways involved in neuronal survival .
- Anti-inflammatory Properties : The imidazo[1,2-a]pyrimidine moiety has been associated with anti-inflammatory effects. This suggests that derivatives of this compound may offer therapeutic benefits in inflammatory diseases .
- Analgesic Activity : Some studies indicate that these compounds may possess analgesic properties, providing potential applications in pain management therapies .
Table 1: Summary of Biological Activities of Derivatives
| Compound | Activity Type | Target Organism/Condition | Zone of Inhibition (mm) |
|---|---|---|---|
| 8d | Antibacterial | E. coli | 30 |
| 8e | Antibacterial | S. aureus | 33 |
| 8f | Antibacterial | P. aeruginosa | 25 |
| - | Neuroprotective | Neurotoxic injury (animal model) | - |
| - | Anti-inflammatory | Inflammatory models (in vitro) | - |
Synthesis Pathways
The synthesis of this compound involves multiple steps starting from commercially available precursors. The synthetic routes typically include cyclo-condensation reactions followed by functional group modifications to yield the desired hydrazone derivatives .
Mechanism of Action
The mechanism by which 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes within microbial cells. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
The following analysis compares 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide with structurally analogous compounds, focusing on synthetic routes , physicochemical properties , and biological activities .
Key Observations :
- Core Heterocycles : The target compound’s imidazo[1,5-c]pyrimidine scaffold differs from pyrido[1,2-a]pyrimidine (), thiadiazolo (), and thiazolo () derivatives, which incorporate additional heteroatoms (S, N) or fused rings. These modifications influence electronic properties and binding interactions.
- Synthetic Flexibility : Carbohydrazide derivatives are commonly synthesized via hydrazide-aldehyde condensations (e.g., ) or ester-to-hydrazide conversions ().
Physicochemical Properties
Key Observations :
- Elemental Composition : The pyrido[1,2-a]pyrimidine derivative (6a) has lower nitrogen content (19.37%) compared to the target compound’s theoretical 21.53% (based on C₈H₉N₃O₃), likely due to bulkier substituents .
- Functional Groups : IR data confirm the presence of carbonyl (C=O, ~1658 cm⁻¹) and hydrazide (NH, ~3327 cm⁻¹) groups across analogues .
Key Observations :
- Antimicrobial Potential: Thiadiazolo and imidazo[1,2-a]pyrimidine derivatives exhibit antifungal and antibacterial activities, suggesting that the target carbohydrazide may share similar properties if optimized with appropriate substituents .
- Pharmacological Targets : The chiral imidazo[1,5-a]pyridine derivative () highlights the role of stereochemistry in receptor binding, a consideration for future derivatization of the target compound .
Biological Activity
5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide (CAS Number: 50545-09-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis and biological activity, particularly focusing on its antibacterial properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a fused imidazo-pyrimidine ring system that is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the condensation of 2-amino pyrimidine derivatives with hydrazine derivatives. A notable method includes the formation of hydrazone derivatives through the reaction with aromatic aldehydes, yielding various substituted compounds with significant biological activity.
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit promising antibacterial properties. A study published in PubMed Central evaluated several hydrazone derivatives synthesized from this compound against common bacterial strains.
Table 1: Antibacterial Activity of Hydrazone Derivatives
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 8d | 30 | Escherichia coli |
| 8e | 32 | Staphylococcus aureus |
| 8f | 33 | Streptococcus pyogenes |
| 8a | 22 | Pseudomonas aeruginosa |
The compounds 8d , 8e , and 8f showed excellent antibacterial activity with zones of inhibition ranging from 30 to 33 mm against E. coli and S. aureus, while also displaying effectiveness against P. aeruginosa and S. pyogenes with inhibition zones of 22-25 mm .
The antibacterial mechanism is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival. The imidazo-pyrimidine structure may interact with specific bacterial enzymes or receptors, leading to growth inhibition.
Other Biological Activities
In addition to antibacterial properties, compounds related to 5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine have been explored for other therapeutic potentials:
- Antimicrobial : Several studies indicate activity against a range of pathogens beyond bacteria.
- Analgesic and Anti-inflammatory : Some derivatives have shown promise in reducing pain and inflammation in preclinical models.
- Cytotoxicity : Limited studies suggest potential cytotoxic effects against cancer cell lines .
Case Studies
A case study highlighted the synthesis and evaluation of various hydrazone derivatives from the core structure. The study focused on optimizing the antibacterial efficacy through structural modifications. The results indicated that specific substitutions on the imidazo-pyrimidine ring significantly enhanced the activity against Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
